METHYL 2-{[(5-BROMO-2-ACETAMIDOPHENYL)(PHENYL)METHYL]AMINO}ACETATE
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Overview
Description
Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an acetamidophenyl compound, followed by a series of reactions to introduce the phenyl and methylamino groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar bromine functionality.
Methyl 2-(2-bromophenyl)acetate: Another compound with a bromine atom and ester group.
Methyl 2-phenyl-2-[(E)-(phenylmethylidene)amino]acetate: A compound with a similar amino and ester functionality.
Uniqueness
Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12(22)21-16-9-8-14(19)10-15(16)18(20-11-17(23)24-2)13-6-4-3-5-7-13/h3-10,18,20H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLYIQCREMGRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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